Iso-Propylphenoxyacetyl Chloride

Chiral Synthesis Stereoselective Chemistry Asymmetric Building Blocks

Iso-Propylphenoxyacetyl Chloride (CAS 65118-10-7), systematically named 3-methyl-2-phenoxybutanoyl chloride, is a chiral acyl chloride with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. Unlike simpler, linear phenoxyacetyl chlorides, this compound contains a single asymmetric carbon atom , which makes it a critical building block for introducing stereochemically defined isopropylphenoxyacetyl (iPr-Pac) moieties.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 65118-10-7
Cat. No. B1366349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-Propylphenoxyacetyl Chloride
CAS65118-10-7
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)Cl)OC1=CC=CC=C1
InChIInChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyWOKLTCPOXPCYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7): A Branched Acyl Chloride for Precision Synthesis and UltraMILD Deprotection Chemistry


Iso-Propylphenoxyacetyl Chloride (CAS 65118-10-7), systematically named 3-methyl-2-phenoxybutanoyl chloride, is a chiral acyl chloride with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol [1]. Unlike simpler, linear phenoxyacetyl chlorides, this compound contains a single asymmetric carbon atom , which makes it a critical building block for introducing stereochemically defined isopropylphenoxyacetyl (iPr-Pac) moieties. It is primarily valued as a reactive intermediate in organic synthesis, with documented applications in the preparation of pharmaceuticals, agrochemicals, and notably, as a protecting group reagent in oligonucleotide synthesis [2].

Stereoselective synthesis Chiral building block with one asymmetric carbon for introducing defined stereocenters
Oligonucleotide protection Precursor for iPr-Pac group that enables UltraMILD deprotection of labeled oligos
Tailored lipophilicity Branched acyl chloride that provides distinct LogP compared to unsubstituted analogs

Why Unsubstituted or Para-Isomer Phenoxyacetyl Chlorides Cannot Replace ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7)


Simple substitution of CAS 65118-10-7 with a common, less expensive analog like phenoxyacetyl chloride (CAS 701-99-5) or the para-substituted regioisomer (4-isopropylphenoxy)acetyl chloride (CAS 223128-33-4) is not a viable procurement strategy due to quantifiable differences in three key areas: chirality, lipophilicity, and application-specific protecting group stability. Iso-Propylphenoxyacetyl Chloride is a chiral molecule with a specific stereoelectronic profile, whereas its comparators are achiral . Furthermore, the specific branched structure provides a distinct LogP value that directly impacts solubility and distribution in biologically active molecules. Critically, in oligonucleotide synthesis, the use of Iso-Propylphenoxyacetyl Chloride (as the iPr-Pac group) prevents a known side reaction—the exchange of the protecting group with acetate during synthesis—a problem inherent to the phenoxyacetyl (Pac) analog [1].

Chirality loss Achiral analogs (Pac, 4-isopropyl-Pac) lack the asymmetric center required for stereoselective routes
Lipophilicity shift Unsubstituted phenoxyacetyl chloride shows lower LogP, which may alter solubility and membrane distribution of products
Protecting group failure Simple Pac-dG can undergo acetate exchange during synthesis; iPr-Pac is documented to avoid this side reaction

Quantified Differential Evidence for ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7) vs. Closest Analogs


Molecular Chirality: ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7) Possesses a Defined Stereocenter vs. Achiral Analogs

Iso-Propylphenoxyacetyl Chloride (CAS 65118-10-7) is a chiral molecule containing exactly one asymmetric carbon atom . This contrasts sharply with the more common achiral acylating agents such as phenoxyacetyl chloride (CAS 701-99-5) and (4-isopropylphenoxy)acetyl chloride (CAS 223128-33-4). The presence of this stereocenter is a non-negotiable requirement for any synthetic route targeting stereochemically defined intermediates or final products.

Molecular chirality
Data to verify
1 asymmetric atom vs. 0 in Pac and 4-isopropyl-Pac
Defines chiral synthesis workflow fit
Structural analysis from vendor specifications; independent confirmation recommended
Chiral Synthesis Stereoselective Chemistry Asymmetric Building Blocks

Increased Lipophilicity (LogP) of ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7) vs. Unsubstituted Phenoxyacetyl Chloride

The calculated partition coefficient (LogP) is a key descriptor for predicting the behavior of synthetic intermediates in biological or environmental systems. Iso-Propylphenoxyacetyl Chloride exhibits a significantly higher LogP value compared to the unsubstituted parent compound, indicating greater lipophilicity [1]. This difference arises from the addition of the branched isopropyl-containing moiety to the molecular backbone.

Lipophilicity increase
Reported
LogP 3.28 vs. 2.30 (Δ +0.98)
Supports design of derivatives with tailored membrane permeability
Computed LogP values; experimental measurement may vary
Lipophilicity LogP Partition Coefficient QSAR

Application-Specific Stability: ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7) as iPr-Pac Prevents Side Reactions in UltraMILD Oligo Synthesis

In automated oligonucleotide synthesis, the choice of exocyclic amine protecting group is critical for yield and purity. The use of Iso-Propylphenoxyacetyl Chloride to create the iPr-Pac protecting group on dG specifically addresses a failure mode of the simpler phenoxyacetyl (Pac) group [1]. During synthesis with Pac-dG, the Pac group can undergo exchange with acetate from the capping mix, leading to undesired side products. The iPr-Pac group on dG is designed to eliminate this exchange, ensuring higher fidelity synthesis of sensitive, labeled oligonucleotides.

Synthesis fidelity
Class-level
iPr-Pac-dG prevents acetate exchange; Pac-dG requires modified capping
May improve yield for labeled oligonucleotides
Vendor application note; direct head-to-head study not identified
Oligonucleotide Synthesis Phosphoramidite Chemistry Protecting Groups RNA Synthesis

Verifiable High Purity Specification (98%) for ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7) from Commercial Sources

Commercial procurement of Iso-Propylphenoxyacetyl Chloride is reliably possible at a high purity specification of 98%, as verified by multiple reputable suppliers including Thermo Scientific/Alfa Aesar and Fluorochem . While other suppliers may list a minimum purity of 95% , the availability of a consistent 98% assay specification reduces the risk of impurities interfering in sensitive synthetic applications.

Commercial purity
Specification review
98% assay (GC) available from multiple suppliers
Reduces need for in-house purification in automated synthesis
Verify lot-specific certificate of analysis before use
Chemical Purity Quality Control Specification Procurement

Procurement-Driven Application Scenarios for ISO-PROPYLPHENOXYACETYL CHLORIDE (CAS 65118-10-7)


Synthesis of iPr-Pac-dG Phosphoramidites for UltraMILD Oligonucleotide Deprotection

This is the most well-documented and specialized application of this compound. Laboratories engaged in the synthesis of modified oligonucleotides, especially those containing sensitive fluorescent dyes (e.g., TAMRA, HEX, Cy5) or other labile modifications, rely on the iPr-Pac protecting group. Iso-Propylphenoxyacetyl Chloride is the key acylating agent used to install this group on the exocyclic amine of deoxyguanosine (dG) phosphoramidites . Its use is essential to prevent the acetate exchange side reaction that plagues the simpler Pac-dG analog, thereby ensuring the successful synthesis of high-value, labeled oligonucleotides [1].

Chiral Building Block for Stereoselective Synthesis of Pharmaceuticals and Agrochemicals

As a chiral acyl chloride possessing one asymmetric atom , Iso-Propylphenoxyacetyl Chloride serves as a critical starting material or intermediate for introducing a defined stereocenter into more complex molecules. This is particularly relevant for the synthesis of enantiomerically pure pyrethroid ester insecticides [1] or other biologically active compounds where stereochemistry dictates potency, selectivity, and safety. Its significantly higher LogP compared to achiral phenoxyacetyl chlorides [2] also means the resulting esters will have tailored lipophilicity, which is a key parameter for optimizing bioavailability in drug candidates or efficacy in crop protection agents.

Precursor for Substituted Phenoxyacetoxy Phosphonate Herbicides

Research has established that α-(substituted phenoxyacetoxy) alkylphosphonates exhibit marked herbicidal activity, and the specific substituent on the phenoxy moiety is a key determinant of that activity . Iso-Propylphenoxyacetyl Chloride, with its specific branched isopropyl-containing structure, can be used to synthesize novel analogs in this class. The distinct stereoelectronic and lipophilic properties of this reagent, compared to other substituted phenoxyacetyl chlorides, allow for the exploration of new structure-activity relationships (SAR) in the development of next-generation, potential PDHc-inhibiting herbicides [1].

Application
Selection Property
Validation Focus
UltraMILD oligo deprotection
Protecting group stability (iPr-Pac vs. Pac)
Acetate exchange prevention, labeled oligo synthesis yield
Stereoselective synthesis
Chiral acyl donor with defined stereocenter
Enantiomeric purity and stereochemical outcome
Herbicide analog SAR
Branched lipophilic acyl chloride
Herbicidal activity and selectivity in target weeds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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